Oxprenoate is derived from the parent compound prenoate, which belongs to the class of compounds known as ester derivatives. The chemical structure of Oxprenoate allows it to interact effectively with biological systems, making it a valuable candidate in therapeutic applications. Its classification as a prodrug highlights its mechanism of action, where it requires metabolic conversion to exert its pharmacological effects.
The synthesis of Oxprenoate can be achieved through several methods, each involving distinct chemical reactions and intermediate compounds. One common approach involves the esterification of prenoic acid with appropriate alcohols under acidic conditions. This reaction typically requires careful control of temperature and pH to ensure optimal yield and purity of the final product.
Oxprenoate has a well-defined molecular structure characterized by its ester functional group. The molecular formula for Oxprenoate is typically represented as .
The three-dimensional conformation of Oxprenoate plays a crucial role in its interaction with biological targets, influencing its pharmacokinetics and pharmacodynamics.
Oxprenoate undergoes various chemical reactions, particularly in biological systems where it is converted into its active form. Key reactions include:
The mechanism of action for Oxprenoate primarily involves its conversion into an active metabolite that interacts with specific receptors or enzymes in the body. This process can be summarized as follows:
Oxprenoate exhibits several key physical and chemical properties that influence its behavior in biological systems:
These properties are critical for formulation development and determining the appropriate delivery mechanisms for therapeutic use.
Oxprenoate has garnered attention for its potential applications in various scientific fields:
The evolution of MRAs began with spironolactone (1957), the first steroidal antagonist used clinically for hypertension and heart failure. Its introduction marked a paradigm shift from non-specific diuretics to targeted endocrine modulation. However, spironolactone’s promiscuous binding to androgen and progesterone receptors drove efforts toward selective analogs [8]. By the 1970s–1980s, research focused on modifying steroidal backbones to improve receptor specificity. Oxprenoate potassium emerged during this era as a structural analog of spironolactone, synthesized by Roussel UCLAF (code RU-28318). Its development aligned with contemporary strategies to eliminate off-target hormonal effects while preserving mineralocorticoid antagonism [8]. Despite its preclinical characterization, oxprenoate was never commercialized, reflecting challenges in balancing pharmacokinetics and selectivity.
Table 1: Key Milestones in Mineralocorticoid Receptor Antagonist Development
Year | Agent | Significance | Status |
---|---|---|---|
1957 | Spironolactone | First-in-class MRA; aldosterone antagonist | Marketed |
1980s | Oxprenoate (RU-28318) | Synthetic steroidal analog; improved selectivity profile | Experimental only |
1987 | Eplerenone | Second-generation MRA; reduced off-target binding | Marketed |
2010s | Finerenone | Non-steroidal MRA; enhanced tissue distribution | Marketed |
Oxprenoate potassium is formally designated as potassium 3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate [8]. Its molecular formula is C₂₅H₃₇KO₄ (molar mass: 440.665 g/mol), featuring:
The IUPAC name reflects these features, while "RU-28318" denotes its developmental code. Its structure diverges from spironolactone by replacing the 7α-thioacetyl group with a n-propyl chain, reducing interactions with steroid receptors beyond the MR.
Table 2: Structural Comparison of Select Steroidal MRAs
Feature | Oxprenoate Potassium | Spironolactone | Eplerenone |
---|---|---|---|
7α-Substituent | Propyl | Thioacetyl | Methoxycarbonyl |
17α-Substituent | None | Spirolactone | Methoxycarbonyl |
21-Moiety | Carboxylate (potassium salt) | Acetylthio | Hydroxyl |
MR Selectivity | High | Low (antiandrogenic) | Moderate |
Oxprenoate is classified as a competitive mineralocorticoid receptor antagonist (ATC code: C03DA). Its primary mechanism involves disrupting aldosterone-MR signaling, which regulates sodium/potassium balance, vascular tone, and fibrotic pathways [8].
Mechanism Insights:
Therapeutic Rationale:
Though never marketed, oxprenoate’s design addressed key limitations of early MRAs:
Table 3: Pharmacological Properties of Oxprenoate
Parameter | Characterization |
---|---|
Primary Target | Mineralocorticoid receptor (MR) |
Mechanism | Competitive aldosterone antagonism |
Receptor Selectivity | MR > GR, AR, PR (based on structural analogs) |
Key Indications (Experimental) | Hypertension, heart failure, resistant edema |
Molecular Innovations | 7α-propyl group → enhanced MR specificity; potassium salt → improved solubility |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1